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Compound of Interest

Compound Name: 1-(2,6-Difluorophenyl)ethanol

Cat. No.: B1588411 Get Quote

An In-depth Technical Guide to the Physical Properties of 1-(2,6-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol with significant potential as a

versatile synthetic intermediate in medicinal chemistry and materials science. The presence of

two fluorine atoms on the phenyl ring at the ortho positions dramatically influences the

molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable

building block for the synthesis of novel bioactive compounds and advanced materials. This

technical guide provides a comprehensive overview of the known and predicted physical and

chemical properties of 1-(2,6-Difluorophenyl)ethanol, offering insights for its application in

research and development.

Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its fundamental identifiers and basic

physical constants. These properties are crucial for accurate documentation, procurement, and

initial experimental design.
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Property Value Source(s)

CAS Number 87327-65-9 [1]

Molecular Formula C₈H₈F₂O [1]

Molecular Weight 158.15 g/mol [1]

IUPAC Name 1-(2,6-difluorophenyl)ethanol

Synonyms

2,6-difluoro-alpha-

methylbenzyl alcohol,

benzenemethanol,2,6-difluoro-

a-methyl

Purity (Typical) ≥97%

Refractive Index (n²⁰/D) 1.486

Storage Conditions
Ambient temperature, in a well-

ventilated, dry place

Physicochemical Properties: Experimental Data and
Predictions
While some physical properties of 1-(2,6-Difluorophenyl)ethanol are well-documented,

specific data for melting point, boiling point, and density are not readily available in published

literature. The following sections provide both known data and expert predictions based on

structural analysis and comparison with analogous compounds.

Melting Point, Boiling Point, and Density
Direct experimental values for the melting point, boiling point, and density of 1-(2,6-
Difluorophenyl)ethanol are not consistently reported in standard chemical databases.

However, we can infer expected properties based on related structures:

Boiling Point: The boiling point of ethanol is 78.3 °C.[2] The introduction of a phenyl group

significantly increases the boiling point due to increased molecular weight and van der Waals

forces. The further addition of two fluorine atoms will increase the molecular weight and
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polarity, likely resulting in a boiling point significantly higher than that of 1-phenylethanol (203

°C).

Density: Ethanol has a density of approximately 0.789 g/cm³ at 20°C.[3] The presence of the

denser phenyl ring and fluorine atoms will lead to a density substantially greater than 1

g/cm³.

Physical State: At standard temperature and pressure, it is expected to be a liquid, given the

typical properties of similar low-molecular-weight aromatic alcohols.

Solubility Profile
The solubility of 1-(2,6-Difluorophenyl)ethanol is governed by the interplay between the polar

hydroxyl group and the relatively nonpolar difluorophenyl ring.
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Solvent Class Predicted Solubility Rationale

Polar Protic Solvents

Water Slightly Soluble

The hydroxyl group can

participate in hydrogen

bonding with water, but the

hydrophobic difluorophenyl

ring will limit miscibility.[4]

Alcohols (Ethanol, Methanol) Miscible

The principle of "like dissolves

like" suggests strong solubility

due to the presence of the

hydroxyl group in both the

solute and solvent, allowing for

favorable hydrogen bonding.[4]

Polar Aprotic Solvents

DMSO, DMF, Acetonitrile Soluble

These solvents can act as

hydrogen bond acceptors for

the hydroxyl group of 1-(2,6-

Difluorophenyl)ethanol, and

their polarity is sufficient to

solvate the molecule

effectively.

Nonpolar Solvents

Toluene, Hexanes Moderately Soluble

The difluorophenyl ring

provides significant nonpolar

character, allowing for

favorable van der Waals

interactions with nonpolar

solvents.

Chlorinated Solvents

Dichloromethane, Chloroform Soluble These solvents have an

intermediate polarity and are

generally good solvents for a
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wide range of organic

compounds, including those

with both polar and nonpolar

functionalities.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-(2,6-
Difluorophenyl)ethanol. While experimentally determined spectra are not widely published,

the following sections detail the expected spectral characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

Methyl Protons (-CH₃): A doublet around 1.5-1.6 ppm. The signal is split by the adjacent

methine proton.

Methine Proton (-CHOH): A quartet around 5.0-5.2 ppm. This proton is coupled to the three

protons of the methyl group.

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on

concentration and temperature, typically between 2.0-4.0 ppm.

Aromatic Protons: The 2,6-difluoro substitution pattern will result in a complex multiplet for

the three aromatic protons, expected in the region of 6.8-7.4 ppm. The protons at the C3/C5

positions will appear as a triplet of doublets, and the C4 proton as a triplet of triplets due to

coupling with both adjacent protons and the fluorine atoms.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Methyl Carbon (-CH₃): A signal around 20-25 ppm.
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Methine Carbon (-CHOH): A signal around 65-70 ppm.

Aromatic Carbons:

C1 (ipso, attached to the ethanol group): A triplet around 115-120 ppm due to coupling

with the two ortho fluorine atoms.

C2/C6 (attached to fluorine): A doublet of doublets with a large C-F coupling constant,

expected around 160-165 ppm.

C3/C5: A signal around 110-115 ppm.

C4: A triplet around 128-132 ppm due to coupling with the two meta fluorine atoms.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a

hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak bands in the region of 1450-1600 cm⁻¹.

C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.

C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the

compound. This peak may be of low intensity.

[M-CH₃]⁺: A significant peak at m/z = 143, resulting from the loss of a methyl radical.

[M-H₂O]⁺: A peak at m/z = 140, corresponding to the loss of a water molecule.

Base Peak: The base peak is likely to be at m/z = 129, corresponding to the [M-C₂H₅]⁺

fragment, or at m/z = 111, corresponding to the difluorophenyl cation.

[C₈H₈F₂O]⁺˙
m/z = 158

[C₇H₅F₂O]⁺
m/z = 143- •CH₃

[C₈H₆F₂]⁺˙
m/z = 140

- H₂O

[C₆H₃F₂]⁺
m/z = 111

- CO

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation of 1-(2,6-Difluorophenyl)ethanol.

Synthesis and Purification
A common and reliable method for the synthesis of 1-(2,6-Difluorophenyl)ethanol is the

reduction of the corresponding ketone, 1-(2,6-difluorophenyl)ethanone.

Experimental Protocol: Reduction of 1-(2,6-
difluorophenyl)ethanone

Reaction Setup: To a solution of 1-(2,6-difluorophenyl)ethanone (1 equivalent) in methanol or

ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium

borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup:
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Quench the reaction by the slow addition of water.

Remove the solvent under reduced pressure.

Add water to the residue and extract the product with a suitable organic solvent such as

ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification: The crude 1-(2,6-Difluorophenyl)ethanol can be purified by flash column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Synthesis Workflow

Dissolve 1-(2,6-difluorophenyl)ethanone
in Methanol at 0 °C

Add Sodium Borohydride

Stir at Room Temperature
(1-2 hours)

Quench with Water

Extract with Ethyl Acetate

Purify by Column Chromatography

1-(2,6-Difluorophenyl)ethanol

Click to download full resolution via product page

Caption: General Workflow for the Synthesis of 1-(2,6-Difluorophenyl)ethanol.

Safety and Handling
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As with any laboratory chemical, proper safety precautions must be observed when handling 1-
(2,6-Difluorophenyl)ethanol.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Precautionary Measures:

Wear protective gloves, protective clothing, and eye/face protection.[5][6]

Use only outdoors or in a well-ventilated area.[5][6]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

Wash skin thoroughly after handling.[5][6]

In case of contact with eyes, rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6]

If inhaled, remove person to fresh air and keep comfortable for breathing.[5][6]

Conclusion
1-(2,6-Difluorophenyl)ethanol is a key building block with physical and chemical properties

that make it highly valuable for further chemical transformations. While some of its physical

constants are not yet widely reported, this guide provides a robust framework of its known

attributes and scientifically grounded predictions of its other properties. This information is

intended to support researchers in the effective and safe utilization of this compound in their

synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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